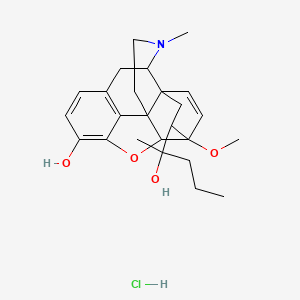![molecular formula C31H57N2O6S+ B10795415 Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)
Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate is a synthetic organic compound with unique structural and functional properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate involves multiple steps:
Formation of the Thiazolium Ring: : Starting with a suitable thiazole precursor, the thiazolium ion is formed through alkylation using a suitable alkyl halide under basic conditions.
Preparation of the Intermediate Compound: : An intermediate compound is synthesized by reacting the thiazolium ring with a hydroxybutyl derivative. This reaction is typically carried out in a polar solvent at elevated temperatures.
Esterification Reaction: : The intermediate is then subjected to esterification with methyl chloroformate in the presence of a base to form the carbonate ester linkage.
Coupling with Octadecyl Isocyanate: : Finally, the long octadecyl chain is introduced through a reaction with octadecyl isocyanate under anhydrous conditions, forming the final compound.
Industrial Production Methods
On an industrial scale, the production process must be optimized for yield, safety, and cost-effectiveness. Typically, a continuous flow reactor is employed to enhance reaction efficiency and product purity. Careful control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Solvent recycling and waste minimization are also integral parts of industrial synthesis to ensure environmental sustainability.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation at the thiazolium ring, leading to the formation of sulfoxides or sulfones under oxidative conditions.
Reduction: : Reduction reactions can convert the thiazolium ring into a thiazolidine ring, altering the electronic and steric properties of the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the thiazolium ring or the carbonate ester linkage, resulting in structural modifications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids. Reactions are typically carried out in polar solvents at room temperature.
Reduction: : Reducing agents like lithium aluminum hydride and sodium borohydride are used in aprotic solvents under inert atmospheres.
Substitution: : Nucleophiles such as thiols, amines, or alkoxides react under basic or neutral conditions, often in aprotic solvents.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield thiazole sulfoxides, while reduction could produce thiazolidines. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
科学研究应用
Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate has a wide range of scientific research applications:
Chemistry: : Used as a precursor for synthesizing complex molecules and materials with unique properties.
Biology: : Investigated for its potential as a bioactive molecule, influencing cellular processes and signaling pathways.
Medicine: : Studied for its possible therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Applied in the development of advanced materials, including surfactants, coatings, and lubricants.
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : The thiazolium ion interacts with nucleophilic sites in biological molecules, affecting enzyme activity and protein function.
Pathways Involved: : It influences signaling pathways related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
Methyl [1-(hexadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate
Methyl [1-(dodecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate
Uniqueness
Compared to its analogs, Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate possesses a longer octadecyl chain, enhancing its hydrophobic character and membrane interactions. This structural distinction results in unique physicochemical properties, making it suitable for specialized applications in various fields.
There you have it! Do you feel informed and inspired, or maybe just curious about something new?
属性
分子式 |
C31H57N2O6S+ |
|---|---|
分子量 |
585.9 g/mol |
IUPAC 名称 |
methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate |
InChI |
InChI=1S/C31H56N2O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-30(34)38-27-29(39-31(35)36-2)26-37-24-20-19-22-33-23-25-40-28-33/h23,25,28-29H,3-22,24,26-27H2,1-2H3/p+1 |
InChI 键 |
IJVVLBWSYSTOTP-UHFFFAOYSA-O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COCCCC[N+]1=CSC=C1)OC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)
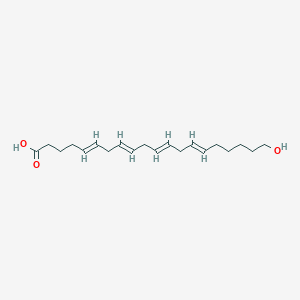
![7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795344.png)
![[(1S,2S,6S,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795351.png)
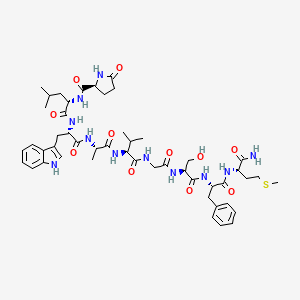
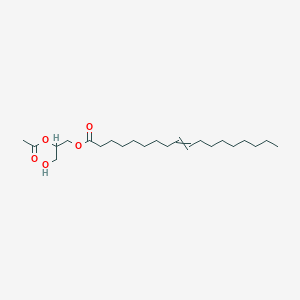
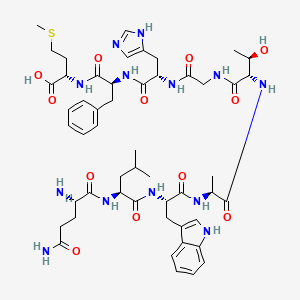

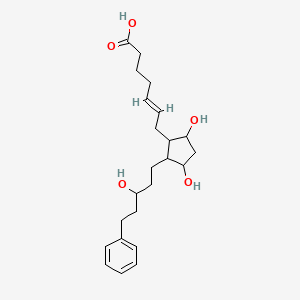
![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)


![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
